molecular formula C11H13N3O2 B2777677 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 501902-79-0

3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2777677
CAS No.: 501902-79-0
M. Wt: 219.244
InChI Key: QQGPPHXWNMTUIG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethoxyphenylhydrazine with an appropriate β-dicarbonyl compound under acidic or basic conditions. One common method is the cyclization of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by the reduction of the resulting pyrazolone intermediate to yield the desired pyrazol-5-amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles with different functional groups .

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)pyrazole
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-7-3-4-10(16-2)8(5-7)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGPPHXWNMTUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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